- Preparation of indole-2-carboxylic acid amides for treating hyperglycemia and diabetes, World Intellectual Property Organization, , ,
Cas no 92990-44-8 (2-amino-1-(pyridin-3-yl)ethan-1-ol)

92990-44-8 structure
商品名:2-amino-1-(pyridin-3-yl)ethan-1-ol
2-amino-1-(pyridin-3-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-Amino-1-(pyridin-3-yl)ethanol
- 2-amino-1-pyridin-3-ylethanol
- 2-amino-1-pyridin-3-ylethanol(SALTDATA: HCOOH 0.3H2O)
- 3-Pyridinemethanol, a-(aminomethyl)-
- alpha-(Aminomethyl)-3-pyridinemethanol
- 2-amino-1-pyridin-3-yl-ethanol
- α-(Aminomethyl)-3-pyridinemethanol (ACI)
- 2-(3-Pyridyl)-2-hydroxyethanamine
- 2-Amino-1-(3-pyridyl)ethanol
- 2-Amino-1-(pyridin-3-yl)ethan-1-ol
- 3-(2-Amino-1-hydroxyethyl)pyridine
- BTKNUYMZBBWHIM-UHFFFAOYSA-N
- MFCD03840172
- EN300-79165
- STK350442
- 3-Pyridinemethanol,alpha-(aminomethyl)-,(alphaR)-(9CI)
- F2108-0103
- AKOS000124189
- FS-6501
- AKOS016042361
- Z336086578
- DB-079447
- 92990-44-8
- SCHEMBL1609153
- BCP11465
- DTXSID40395361
- AB16395
- 2-amino-1-(pyridin-3-yl)ethan-1-ol
-
- MDL: MFCD03840172
- インチ: 1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2
- InChIKey: BTKNUYMZBBWHIM-UHFFFAOYSA-N
- ほほえんだ: OC(CN)C1C=CC=NC=1
計算された属性
- せいみつぶんしりょう: 138.07900
- どういたいしつりょう: 138.079
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 97.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.1A^2
- 疎水性パラメータ計算基準値(XlogP): _0.3
じっけんとくせい
- 密度みつど: 1.176
- ふってん: 317.5°C at 760 mmHg
- フラッシュポイント: 145.8°C
- 屈折率: 1.578
- PSA: 59.14000
- LogP: 0.77400
2-amino-1-(pyridin-3-yl)ethan-1-ol セキュリティ情報
2-amino-1-(pyridin-3-yl)ethan-1-ol 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-amino-1-(pyridin-3-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-79165-0.05g |
2-amino-1-(pyridin-3-yl)ethan-1-ol |
92990-44-8 | 82% | 0.05g |
$48.0 | 2024-05-22 | |
Life Chemicals | F2108-0103-5g |
2-amino-1-(pyridin-3-yl)ethan-1-ol |
92990-44-8 | 95% | 5g |
$603.0 | 2023-11-21 | |
eNovation Chemicals LLC | Y1131042-500mg |
2-Amino-1-pyridin-3-yl-ethanol |
92990-44-8 | 95% | 500mg |
$180 | 2024-07-28 | |
Life Chemicals | F2108-0103-1g |
2-amino-1-(pyridin-3-yl)ethan-1-ol |
92990-44-8 | 95% | 1g |
$201.0 | 2023-11-21 | |
Life Chemicals | F2108-0103-2.5g |
2-amino-1-(pyridin-3-yl)ethan-1-ol |
92990-44-8 | 95% | 2.5g |
$402.0 | 2023-11-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-287687-250mg |
2-Amino-1-pyridin-3-yl-ethanol, |
92990-44-8 | ≥95% | 250mg |
¥1579.00 | 2023-09-05 | |
eNovation Chemicals LLC | Y1131042-1g |
2-Amino-1-pyridin-3-yl-ethanol |
92990-44-8 | 95% | 1g |
$170 | 2024-07-28 | |
Fluorochem | 030125-1g |
2-Amino-1-pyridin-3-yl-ethanol |
92990-44-8 | 95% | 1g |
£233.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y1131042-250mg |
2-Amino-1-pyridin-3-yl-ethanol |
92990-44-8 | 95% | 250mg |
$155 | 2024-07-28 | |
abcr | AB491385-250 mg |
alpha-(Aminomethyl)-3-pyridinemethanol; . |
92990-44-8 | 250MG |
€256.50 | 2023-04-20 |
2-amino-1-(pyridin-3-yl)ethan-1-ol 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Isopropanol , Water ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- Preparation of benzodiazepine derivatives, compositions, and methods for treating cognitive impairment and brain, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Catalysts: Palladium Solvents: Methanol ; rt
リファレンス
- Potent inhibition of acid ceramidase by novel B-13 analoguesJournal of Lipids, 2011, 971618,,
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
リファレンス
- The preparation of 1-pyridyl-2-aminoethanolsArchiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 1956, 289, 52-4,
合成方法 5
合成方法 6
はんのうじょうけん
1.1 Solvents: Diethyl ether , Water ; rt → 0 °C; 0 °C; 1 h, 0 °C
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 20 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; rt
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 20 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; rt
リファレンス
- Preparation of β-aminoalcohol derivatives as TNFα secretion inhibitors, Korea, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Nitromethane ; 2 - 12 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt
リファレンス
- Novel amide- and sulfonamide-based aromatic ethanolamines: Effects of various substituents on the inhibition of acid and neutral ceramidasesBioorganic & Medicinal Chemistry, 2012, 20(20), 6162-6170,
合成方法 8
はんのうじょうけん
リファレンス
- Preparation of 5-heterocyclyl-3-(dihaloacetyl)oxazolidines for reducing phytotoxicity due to herbicides, European Patent Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 - 5 h, rt
リファレンス
- Synthesis of α-(aminomethyl)benzenemethanol derivatives and determination of their activity as acetylcholinesterase (AChE) inhibitorsGuizhou Shifan Daxue Xuebao, 2007, 25(1), 59-62,
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrogen , Hydrochloric acid Solvents: Methanol
リファレンス
- Synthesis of pyridyl alkanol aminesArchiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 1958, 291, 12-22,
合成方法 11
はんのうじょうけん
リファレンス
- Preparation of pyrrolopyridine-2-carboxylic acid amide as inhibitors of glycogen phosphorylase, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide , Tetrahydrofuran
1.2 Solvents: Methanol , Ethyl acetate
1.2 Solvents: Methanol , Ethyl acetate
リファレンス
- Synthetic versatility of N-(silylmethyl)imines. Water-induced generation of N-protonated azomethine ylides of nonstabilized type and fluoride-induced generation of 2-azaallyl anionsBulletin of the Chemical Society of Japan, 1986, 59(8), 2537-45,
2-amino-1-(pyridin-3-yl)ethan-1-ol Raw materials
- 3-Pyridineacetaldehyde, α-oxo-, aldoxime, (E)- (9CI)
- pyridine-3-carbaldehyde
- Methanamine, N-(phenylmethylene)-1-(trimethylsilyl)-
- a-(nitromethyl)-3-Pyridinemethanol
- 2-2-Oxo-2-(pyridin-3-yl)ethyl-2,3-dihydro-1h-isoindole-1,3-dione
2-amino-1-(pyridin-3-yl)ethan-1-ol Preparation Products
2-amino-1-(pyridin-3-yl)ethan-1-ol 関連文献
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
2. Back matter
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
92990-44-8 (2-amino-1-(pyridin-3-yl)ethan-1-ol) 関連製品
- 91800-29-2(2-(Propylamino)-1-(pyridin-3-yl)ethanol)
- 1858433-33-6(1-Decene, 4-(bromomethyl)-)
- 1217341-90-6(2-azido-1-(1,3-thiazol-2-yl)ethan-1-ol)
- 135333-25-4(2-bromo-2-methoxypropiophenone)
- 1955556-91-8(N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride)
- 1804425-06-6(2-(Difluoromethyl)-5-fluoro-3-hydroxy-4-nitropyridine)
- 2138155-30-1(diethyl {2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octan-3-yl}phosphonate)
- 1353982-77-0(2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine)
- 1448122-79-9(N-2,4-bis(dimethylamino)pyrimidin-5-ylpyridine-3-carboxamide)
- 1058259-01-0(3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:92990-44-8)2-amino-1-(pyridin-3-yl)ethan-1-ol

清らかである:99%
はかる:5g
価格 ($):587.0